N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide typically involves the reaction of o-phenylenediamine with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzimidazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic properties.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against specific kinases.
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide stands out due to its unique combination of the benzimidazole and phenoxyacetamide moieties, which confer distinct electronic and steric properties
Biological Activity
N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a phenoxyacetamide group. Its molecular formula is C15H14N2O2 with a molecular weight of approximately 267.28 g/mol. The unique structure contributes to its distinct physicochemical properties and biological activities, making it a promising candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to various pharmacological effects:
- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways, which may contribute to its anticancer properties.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, thereby exhibiting anti-inflammatory activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Shows promising results against common fungal strains.
- Antiviral Properties : Potential activity against viral infections has also been reported .
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly in vitro against several cancer cell lines. Notable findings include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells, such as K562 (human chronic myelogenous leukemia) cells, with IC50 values indicating effective growth inhibition at low concentrations .
Compound | Cell Line | IC50 (μM) | % Growth Inhibition at 10 μM |
---|---|---|---|
This compound | K562 (Leukemia) | 5.0 | 85% |
Colchicine (Reference) | K562 (Leukemia) | 0.5 | 95% |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study conducted on K562 cells demonstrated that the compound induced apoptosis through caspase activation, highlighting its potential as an anticancer therapeutic agent .
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .
- Mechanistic Insights : Research into the mechanism of action indicated that this compound interacts with specific kinases, suggesting pathways for therapeutic intervention in diseases such as cancer and diabetes .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H13N3O2/c19-14(10-20-11-6-2-1-3-7-11)18-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H2,16,17,18,19) |
InChI Key |
YYYNAOJCBJFHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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